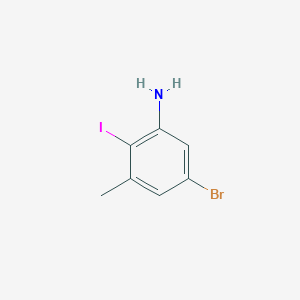
5-Bromo-2-iodo-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-iodo-3-methylaniline: is an organic compound that belongs to the class of halogenated anilines It is characterized by the presence of bromine, iodine, and a methyl group attached to an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-methylaniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 3-methylaniline. The process can be summarized as follows:
Bromination: 3-Methylaniline is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.
Iodination: The brominated intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-iodo-3-methylaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the aniline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted anilines with various functional groups.
- Biaryl compounds through coupling reactions.
- Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-iodo-3-methylaniline is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Industry: The compound finds applications in the development of specialty chemicals, dyes, and pigments. It is also used in the synthesis of materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-iodo-3-methylaniline depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of halogen atoms, which can undergo substitution or coupling reactions. In biological systems, the compound’s mechanism of action would depend on the molecular targets it interacts with, such as enzymes or receptors, and the pathways it influences.
Comparaison Avec Des Composés Similaires
4-Bromo-2-methylaniline: Similar structure but lacks the iodine atom.
3-Iodo-2-methylaniline: Similar structure but lacks the bromine atom.
2-Bromo-5-iodoaniline: Similar structure but with different positions of the halogen atoms.
Uniqueness: 5-Bromo-2-iodo-3-methylaniline is unique due to the presence of both bromine and iodine atoms on the aniline ring. This dual halogenation provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The combination of bromine and iodine allows for selective functionalization and the formation of complex molecules through various chemical reactions.
Propriétés
Formule moléculaire |
C7H7BrIN |
|---|---|
Poids moléculaire |
311.95 g/mol |
Nom IUPAC |
5-bromo-2-iodo-3-methylaniline |
InChI |
InChI=1S/C7H7BrIN/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,10H2,1H3 |
Clé InChI |
KEQIFLHCBPPNJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1I)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


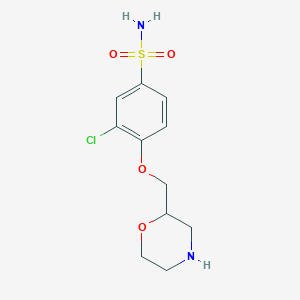
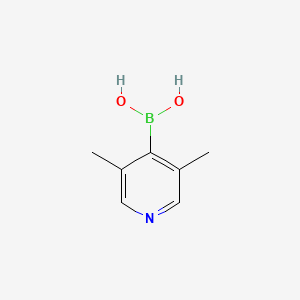
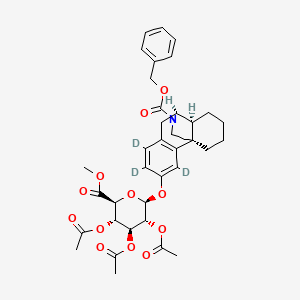


![2-(4-(2-(4-(1-(2-Ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylpropanamide](/img/structure/B13843601.png)


![2-(4-Bromophenyl)oxazolo[5,4-b]pyridine](/img/structure/B13843616.png)
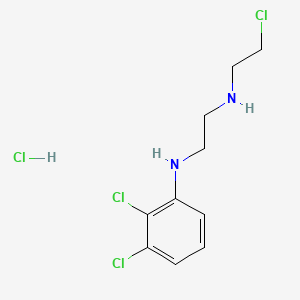
![Des-[2-(2-Amino-4-thiazolyl)acetyl] 2-(N-(4-Aminophenethyl)-N-Trifluoroacetamido Mirabegron O-Glucuronide Triacetate](/img/structure/B13843631.png)
![N-[(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]acetamide](/img/structure/B13843632.png)
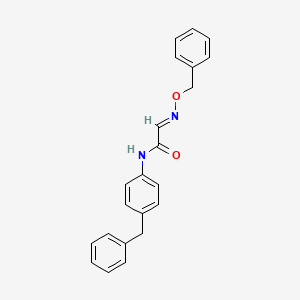
![Methyl 6,8-dibromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13843643.png)
